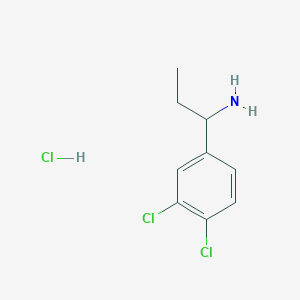
3-formyl-4-methoxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formyl-4-methoxy-N-methylbenzamide, also known as FMMB, is a chemical compound that has many potential applications in scientific research. It has been studied for its potential to be used as a drug and as an intermediate in the synthesis of other compounds. FMMB has been used as a catalyst in organic synthesis and as a reagent in the synthesis of other compounds. Additionally, its biochemical and physiological effects have been studied and its potential for laboratory experiments has been explored. In
科学研究应用
3-formyl-4-methoxy-N-methylbenzamide has been studied for its potential to be used as a drug and as an intermediate in the synthesis of other compounds. It has also been used as a catalyst in organic synthesis and as a reagent in the synthesis of other compounds. Additionally, it has been studied for its potential to be used as a fluorescent probe in the study of proteins, as well as for its potential to be used as a fluorescent label for the detection of biomolecules.
作用机制
The mechanism of action of 3-formyl-4-methoxy-N-methylbenzamide is not well understood. However, it is believed to be involved in the regulation of cell cycle progression and apoptosis. It has also been suggested that 3-formyl-4-methoxy-N-methylbenzamide may have an effect on the activity of certain enzymes, such as protein kinases, and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-formyl-4-methoxy-N-methylbenzamide have been studied in various organisms, including humans. In humans, 3-formyl-4-methoxy-N-methylbenzamide has been shown to have anti-inflammatory, anti-apoptotic, and anti-tumorigenic effects. It has also been shown to have a protective effect against oxidative stress and to have a role in the regulation of cell cycle progression. Additionally, it has been shown to have a role in the regulation of gene expression and the activity of certain enzymes.
实验室实验的优点和局限性
The advantages of using 3-formyl-4-methoxy-N-methylbenzamide for laboratory experiments include its relatively low cost, its availability in many forms, and its stability in a variety of environments. Additionally, it is relatively easy to synthesize and has a relatively low toxicity. The main limitation of using 3-formyl-4-methoxy-N-methylbenzamide for laboratory experiments is its lack of specificity, which can lead to the production of unwanted byproducts.
未来方向
The potential future directions of 3-formyl-4-methoxy-N-methylbenzamide research include further investigation into its potential to be used as a drug and as an intermediate in the synthesis of other compounds. Additionally, further research could be conducted into its potential to be used as a fluorescent probe in the study of proteins, as well as its potential to be used as a fluorescent label for the detection of biomolecules. Additionally, further research into its biochemical and physiological effects, as well as its potential for use in laboratory experiments, could be conducted. Finally, further research into the mechanism of action of 3-formyl-4-methoxy-N-methylbenzamide could be conducted in order to better understand its effects on various biological processes.
合成方法
3-formyl-4-methoxy-N-methylbenzamide can be synthesized in a two-step reaction from the reaction of 3-methoxy-4-methylbenzamide with formaldehyde. In the first step, 3-methoxy-4-methylbenzamide is reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to form 3-formyl-4-methoxy-N-methylbenzamide. In the second step, the formyl group is then reduced to the corresponding amine by the action of a reducing agent such as sodium borohydride. The final product is 3-formyl-4-methoxy-N-methylbenzamide.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-formyl-4-methoxy-N-methylbenzamide involves the conversion of 4-methoxy-N-methylbenzamide to the desired product through a series of reactions.", "Starting Materials": [ "4-methoxy-N-methylbenzamide", "Sodium hydride", "Formaldehyde", "Acetic anhydride", "Sulfuric acid", "Sodium chloride", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-methoxy-N-methylbenzamide in dry ethyl acetate and add sodium hydride. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add formaldehyde to the reaction mixture and stir for an additional 2 hours.", "Step 3: Add acetic anhydride dropwise to the reaction mixture and stir for 1 hour.", "Step 4: Add sulfuric acid to the reaction mixture and stir for 30 minutes.", "Step 5: Add sodium chloride to the reaction mixture and stir for 10 minutes.", "Step 6: Extract the product with ethyl acetate and wash the organic layer with water and sodium bicarbonate solution.", "Step 7: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 8: Recrystallize the product from methanol to obtain 3-formyl-4-methoxy-N-methylbenzamide." ] } | |
CAS 编号 |
1289017-23-7 |
分子式 |
C10H11NO3 |
分子量 |
193.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



